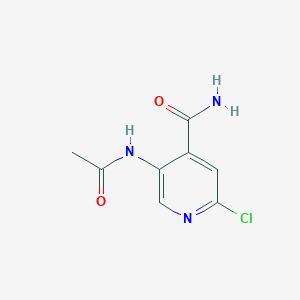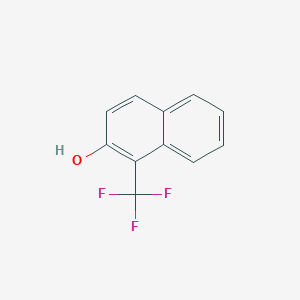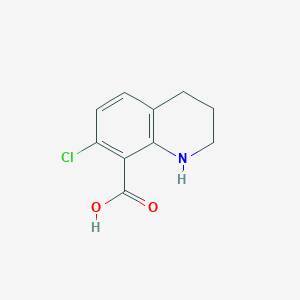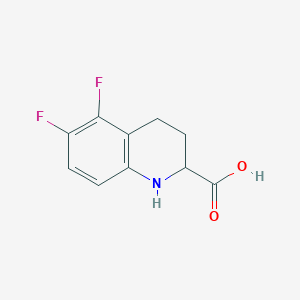![molecular formula C13H15NO2 B11890636 8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a hydroxyethyl group attached to a dihydropyrroloquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrroloquinoline Core: The initial step involves the construction of the pyrroloquinoline core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted aniline, with a ketone or aldehyde under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction. This involves the reaction of the pyrroloquinoline intermediate with an appropriate alkylating agent, such as ethylene oxide or an alkyl halide, in the presence of a base.
Reduction and Functionalization: The final steps involve the reduction of any remaining functional groups and further functionalization to obtain the desired compound. This may include hydrogenation, reduction with metal hydrides, or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: Reduction reactions can be used to convert the compound into its fully reduced form, eliminating any double bonds or functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, such as halogens or alkyl groups.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are used in substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, along with suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in ketone or aldehyde derivatives, while reduction leads to fully saturated compounds. Substitution reactions yield various substituted derivatives, and cyclization forms polycyclic structures.
Applications De Recherche Scientifique
8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, particularly those involving quinoline derivatives.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: The compound is explored for its potential use in drug development and formulation.
Mécanisme D'action
The mechanism of action of 8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.
Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a single aromatic ring fused to a nitrogen-containing ring.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, known for its chelating properties.
Quinoxaline: A compound with two nitrogen atoms in the aromatic ring, exhibiting diverse biological activities.
Uniqueness
8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is unique due to its specific structure, which combines a hydroxyethyl group with a dihydropyrroloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
6-(1-hydroxyethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
InChI |
InChI=1S/C13H15NO2/c1-8(15)11-6-9-2-3-12(16)14-5-4-10(7-11)13(9)14/h6-8,15H,2-5H2,1H3 |
Clé InChI |
PNDPDHXDKNXINB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C3C(=C1)CCN3C(=O)CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)




![7-amino-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B11890608.png)

![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)
